molecular formula C13H9NS2 B13184561 2-Phenyl-benzo[d]isothiazole-3-thione CAS No. 22063-61-2

2-Phenyl-benzo[d]isothiazole-3-thione

Cat. No.: B13184561
CAS No.: 22063-61-2
M. Wt: 243.4 g/mol
InChI Key: GEXHAZFLFFICCA-UHFFFAOYSA-N
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Description

2-Phenylbenzo[d]isothiazole-3(2H)-thione is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of 2-Phenylbenzo[d]isothiazole-3(2H)-thione, which includes a sulfur atom and a phenyl group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylbenzo[d]isothiazole-3(2H)-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzothiazole with phenyl isothiocyanate under basic conditions. This reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the desired isothiazole ring .

Industrial Production Methods: Industrial production of 2-Phenylbenzo[d]isothiazole-3(2H)-thione may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylbenzo[d]isothiazole-3(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

Common Reagents and Conditions:

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-Phen

Properties

CAS No.

22063-61-2

Molecular Formula

C13H9NS2

Molecular Weight

243.4 g/mol

IUPAC Name

2-phenyl-1,2-benzothiazole-3-thione

InChI

InChI=1S/C13H9NS2/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H

InChI Key

GEXHAZFLFFICCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)C3=CC=CC=C3S2

Origin of Product

United States

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